[3-(1H-1,3-Benzodiazol-2-yl)propyl](thiophen-3-ylmethyl)amine
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Overview
Description
3-(1H-1,3-Benzodiazol-2-yl)propylamine is a complex organic compound that features both a benzodiazole and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-Benzodiazol-2-yl)propylamine typically involves multi-step organic reactions. One common approach includes the formation of the benzodiazole ring followed by the introduction of the propyl chain and subsequent attachment of the thiophene moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography, would ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-Benzodiazol-2-yl)propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole or thiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzodiazole or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-1,3-Benzodiazol-2-yl)propylamine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological systems. Its structure may allow it to interact with specific enzymes or receptors, making it a valuable tool for biochemical studies.
Medicine
In medicine, 3-(1H-1,3-Benzodiazol-2-yl)propylamine has potential applications as a pharmaceutical intermediate. Its unique properties could be harnessed to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its heterocyclic structure makes it a versatile component in the design of advanced materials.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-Benzodiazol-2-yl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and thiophene moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Thiazole-containing compounds: Thiazoles are another class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
What sets 3-(1H-1,3-Benzodiazol-2-yl)propylamine apart is the combination of benzodiazole and thiophene moieties within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H17N3S |
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Molecular Weight |
271.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(thiophen-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C15H17N3S/c1-2-5-14-13(4-1)17-15(18-14)6-3-8-16-10-12-7-9-19-11-12/h1-2,4-5,7,9,11,16H,3,6,8,10H2,(H,17,18) |
InChI Key |
IWESTGAHFAXQTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNCC3=CSC=C3 |
Origin of Product |
United States |
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